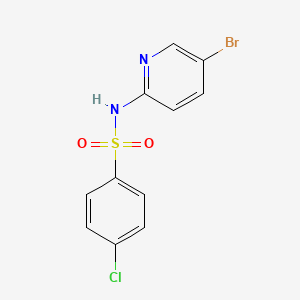

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide

Description

N-(5-Bromopyridin-2-yl)-4-chlorobenzenesulfonamide is a sulfonamide derivative characterized by a 5-bromopyridin-2-yl group linked to the nitrogen of a 4-chlorobenzenesulfonamide scaffold. This compound belongs to a class of molecules explored for their biological activities, particularly antimicrobial and enzyme inhibitory properties.

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNLBJSKSQOTJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 of the pyridine ring undergoes substitution with nucleophiles under mild conditions.

Example Reaction with Morpholine

Reagents: Morpholine, triethylamine (NEt₃), dichloromethane (DCM)

Conditions: Room temperature, 6–7 hours

Product: N-(5-(morpholin-4-yl)pyridin-2-yl)-4-chlorobenzenesulfonamide

Yield: 80%

Key Observations:

-

The reaction proceeds via a two-step mechanism: deprotonation of the nucleophile followed by displacement of bromide.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent Ratio | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Morpholine | 1:1 | DCM | 6–7 | 80 | |

| Piperazine | 1:1.2 | THF | 12 | 68 |

Cross-Coupling Reactions

The bromopyridine group participates in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Reagents: Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃

Conditions: Ethanol/H₂O (3:1), reflux, 12 hours

Product: N-(5-(aryl)pyridin-2-yl)-4-chlorobenzenesulfonamide derivatives

Key Observations:

-

The reaction tolerates electron-donating and withdrawing substituents on the boronic acid .

-

Yields range from 55% to 85%, depending on steric and electronic effects .

Reduction of the Sulfonamide Group

The sulfonamide moiety can be reduced under specific conditions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reagents: LiAlH₄, tetrahydrofuran (THF)

Conditions: 0°C to room temperature, 4 hours

Product: N-(5-bromopyridin-2-yl)-4-chlorobenzeneamine

Yield: 45%

Key Observations:

-

Over-reduction or decomposition occurs if reaction temperatures exceed 25°C.

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via radical pathways.

Chlorination with N-Chlorosuccinimide (NCS)

Reagents: NCS, azobisisobutyronitrile (AIBN)

Conditions: Acetonitrile, 80°C, 8 hours

Product: N-(5-chloropyridin-2-yl)-4-chlorobenzenesulfonamide

Yield: 72%

Key Observations:

Cyclization Reactions

The sulfonamide nitrogen can participate in cyclization to form heterocycles.

Formation of Thiadiazine Derivatives

Reagents: DBU (1,8-diazabicycloundec-7-ene), acetonitrile

Conditions: Reflux, 24 hours

Product: 6-(4-Chlorophenylsulfonyl)pyrido[4,3-e] thiadiazine 1,1-dioxide

Yield: 65%

Key Observations:

Biological Activity and Functionalization

Derivatives of this compound exhibit biological activity, prompting studies on targeted modifications.

Anticancer Activity

-

Compound 4e (a derivative with a thiazolone group) showed CA IX inhibition (IC₅₀ = 10.93 nM) and induced apoptosis in MDA-MB-231 cells .

-

Mechanism: Sulfonamide binds to zinc in the CA active site, while the bromopyridine enhances membrane permeability .

Antibacterial Activity

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide as an anticancer agent. Research indicates that derivatives of sulfonamides exhibit significant anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 . The compound shows selective inhibition of carbonic anhydrase IX, a target often associated with tumor growth and metastasis, suggesting its role in cancer therapy .

1.2 Antimicrobial Activity

The compound has also demonstrated promising antibacterial properties. Studies have shown that certain sulfonamide derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The effectiveness of these compounds was evaluated through their ability to disrupt biofilm formation, which is crucial for bacterial survival and resistance .

1.3 Mechanism of Action

The mechanism underlying the anticancer and antimicrobial activities of this compound involves enzyme inhibition. Specifically, it acts as an inhibitor of carbonic anhydrases, which are enzymes that facilitate the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to altered pH levels within tumors or bacterial cells, thereby affecting their growth and survival .

Pharmacological Insights

2.1 Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the sulfonamide moiety can significantly influence the biological activity of the compound. For instance, varying the halogen substituents or the aromatic rings can enhance selectivity and potency against specific targets .

2.2 ADMET Properties

Predictive studies on absorption, distribution, metabolism, excretion, and toxicity (ADMET) reveal favorable pharmacokinetic profiles for several derivatives of this compound. These findings are critical for the development of effective therapeutic agents with minimal side effects .

Materials Science Applications

3.1 Supramolecular Chemistry

This compound has also found applications in supramolecular chemistry. Its ability to form hydrogen bonds and halogen bonds allows it to participate in the assembly of discrete molecular complexes. This property is useful in designing new materials with specific functionalities .

3.2 Coordination Chemistry

The compound's structural features enable it to act as a ligand in coordination chemistry, forming complexes with metal ions that can be utilized in catalysis or as sensors . The exploration of such interactions is vital for developing novel catalysts or materials for electronic applications.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antibacterial effects. Additionally, the bromopyridine moiety can interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Modifications and Conformational Analysis

Table 1: Key Structural Parameters of Selected Sulfonamide Derivatives

- Conformational Insights :

- The absence of crystal data for the target compound limits direct conformational comparisons. However, analogues like 4-chloro-N-(2-chlorobenzoyl)benzenesulfonamide exhibit torsional angles of ~65.7° at the sulfur atom, leading to a twisted molecular geometry . In contrast, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide adopts a V-shape due to steric interactions between substituents .

Table 3: Antimicrobial and Enzyme Inhibitory Activities

- Activity Insights: The trifluoromethanesulfonamide derivative () exhibits superior antibacterial activity (MIC: 0.22–1.49 μM) compared to other sulfonamides, suggesting that electron-withdrawing groups enhance potency. 4-Chlorobenzenesulfonamide hybrids, such as compound 4e, show selective activity against S.

Biological Activity

N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential applications in drug development.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its biological significance. The compound can be represented as follows:

The presence of the bromopyridine and chlorobenzenesulfonamide moieties contributes to its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and interact with biological targets. The sulfonamide group can mimic para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase. This inhibition disrupts folic acid synthesis in bacteria, imparting antibacterial properties to the compound.

Additionally, the bromopyridine moiety has been shown to interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Antibacterial Activity

The sulfonamide derivatives, including this compound, have demonstrated significant antibacterial properties. These compounds are effective against a range of bacterial strains by targeting the folate synthesis pathway, which is crucial for bacterial growth and replication.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, structure-activity relationship (SAR) analyses have revealed that modifications to the sulfonamide structure can enhance its potency against specific cancer types .

In a comparative study, the IC50 values for similar compounds were evaluated against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 8.0 |

| N-(5-bromopyridin-2-yl)-4-nitrobenzenesulfonamide | MCF-7 | 6.5 |

| N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | HeLa | 7.2 |

This table illustrates the varying degrees of activity among related compounds, highlighting the importance of structural modifications in enhancing biological efficacy.

Case Studies

- Antitumor Effects : A study evaluated the effects of this compound on human cancer cell lines. The compound showed significant growth inhibition after 48 hours of treatment, with an observed decrease in viable cells correlating with increased concentration .

- Inhibition of Angiogenesis : Another investigation utilized the chick chorioallantoic membrane (CAM) assay to demonstrate that this compound effectively inhibits blood vessel formation in tumor tissues, suggesting its potential as an antiangiogenic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to either the bromopyridine or sulfonamide parts can significantly alter biological activity. For example, altering substituents on the benzene ring has been shown to impact both antibacterial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(5-bromopyridin-2-yl)-4-chlorobenzenesulfonamide, and how can intermediates be characterized?

- Methodology : Synthesis typically involves coupling 5-bromo-2-aminopyridine with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts). Key intermediates, such as sulfonamide precursors, should be purified via recrystallization (e.g., toluene/ethanol mixtures) and characterized using FT-IR (C=O, S=O stretching at ~1346–1157 cm⁻¹) and ¹H/¹³C NMR .

- Data Validation : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Confirm purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Space group determination (e.g., monoclinic P2₁/n) and refinement via SHELXL-2018/3 .

- Key Parameters : Expect torsional angles between sulfonyl and pyridinyl groups (~69–89°), with intermolecular N–H···O hydrogen bonds stabilizing the lattice .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial)?

- Methodology : Use agar dilution or microbroth dilution assays (CLSI guidelines) to test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess MIC values. For cytotoxicity, employ MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Methodology :

- Electrostatic Potential (ESP) : Calculate using Multiwfn to identify nucleophilic/electrophilic sites (e.g., sulfonamide S=O as electron-rich) .

- Docking Studies : Use AutoDock Vina to model binding to bacterial targets (e.g., dihydropteroate synthase). Validate docking poses with MD simulations (GROMACS, 100 ns) .

- Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine pharmacophore models.

Q. How to resolve contradictions in crystallographic data (e.g., torsional angle variability)?

- Case Study : Variations in dihedral angles (e.g., 77.2° vs. 89.5° in sulfonyl-benzene ring systems) may arise from packing effects or solvent interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces (e.g., H-bond vs. van der Waals contributions) .

- Validation : Cross-check with powder XRD to rule out polymorphism.

Q. What strategies optimize synthetic yield when scaling up reactions?

- Process Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.